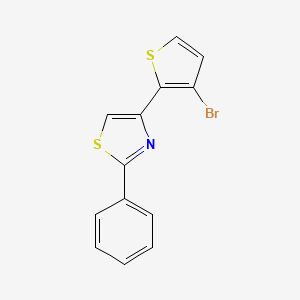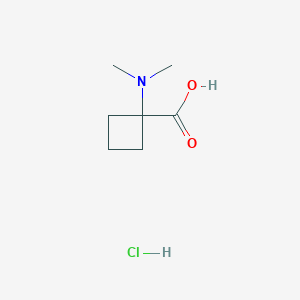
1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclobutane derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of a boronated cyclobutanone, a potential BNCT agent, was achieved through monoalkylation and a 2 + 2 cycloaddition using dichloroketene, followed by reductive dechlorination and hydrolization to yield the final product . Similarly, the synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid was accomplished starting from a chirally derivatized unsaturated γ-lactam, using a photochemical [2+2] cycloaddition reaction, followed by chromatographic separation and hydrolysis . These methods could potentially be adapted for the synthesis of "1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride."
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is often determined using spectroscopic and X-ray crystallographic methods. For example, the structure of cis-1-amino-3-hydroxymethyl-cyclobutane-1-carboxylic acid was elucidated using these techniques, revealing the relative stereochemistry of the compound . Additionally, the planarity of the cyclobutane ring in dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was studied, showing a slightly distorted square-planar arrangement, which could be relevant when considering the molecular geometry of "1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride" .
Chemical Reactions Analysis
Cyclobutane derivatives can undergo various chemical reactions. The addition of carboxylic acids to 2-dimethylamino-3,3-dimethyl-1-azirine resulted in rearranged N-acyl derivatives, demonstrating the reactivity of dimethylamino groups in ring systems . Moreover, the reaction of 1-aryl-1,4-dihydropyridines with dimethyl acetylenedicarboxylate to form hexahydrocyclopenta[cyclobuta]pyrroles indicates the potential for cyclobutane rings to participate in complex reaction pathways . These reactions could provide insights into the reactivity of "1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride."
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives can be influenced by their molecular structure. For example, the presence of hydrogen bonding and van der Waals interactions in the crystal packing of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate contributes to the stabilization of the structure . These interactions are critical to understanding the solubility, melting point, and other physical properties of cyclobutane derivatives, which would also be relevant for "1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride."
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Study of Derivatives :
- Derivatives of (+)- and (-)-2-aminocyclobutane-1-carboxylic acid have been prepared through enantiodivergent synthetic sequences. These compounds demonstrate the ability of the cyclobutane ring as a structure-promoting unit, showing high rigidity due to strong intramolecular hydrogen bonds (Izquierdo et al., 2005).
Antibiotics and Anti-tumor Substances Synthesis :
- Syntheses of certain unsaturated ketocarboxylic acids, including 2-(Dimethylaminomethyl)-3-ketobutane-1-carboxylic acid hydrochloride, have been achieved using the Mannich reaction. These compounds have potential applications in the development of antibiotics and anti-tumor substances (Kinoshita & Umezawa, 1960).
Cyclobutane Group Properties and Syntheses :
- The cyclobutane group, to which this compound belongs, exhibits significant resistance to various reagents and demonstrates interesting stereochemistry. The understanding of these properties is crucial for the synthesis and application of cyclobutane-based compounds (Uff, 1964).
Bioconjugation Mechanism in Aqueous Media :
- In the study of amide formation for bioconjugation using a similar compound, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride, it was found that the presence of carboxylic anhydrides is crucial for amide formation. This finding is relevant to bioconjugation processes in biochemical research (Nakajima & Ikada, 1995).
Photoreactive Polyester Synthesis :
- A study on the synthesis of a new photoreactive polyester, incorporating a cyclobutane ring, has implications for the development of materials with specific light-reactive properties. These developments are important in materials science and engineering (Nishikubo et al., 1995).
Hydrophobizing Properties for Oil Fields :
- Carboxylic acid N-[3-(dimethylamino)propyl]amides, related to the compound , have been studied for their potential as cationic surfactants in hydrophobizing the bottomhole formation zone of oil fields. This application is significant in the petroleum industry (Vlasova et al., 2017).
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 . These statements provide guidance on how to handle and store the compound safely.
Eigenschaften
IUPAC Name |
1-(dimethylamino)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8(2)7(6(9)10)4-3-5-7;/h3-5H2,1-2H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYIFZTULHWXSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2509731.png)
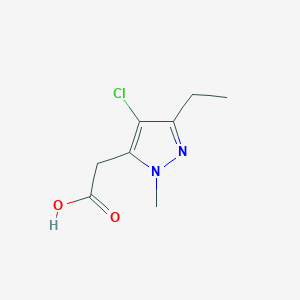
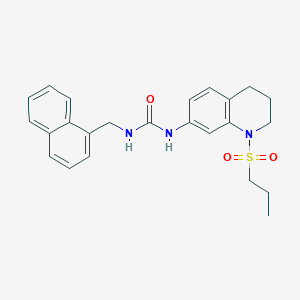
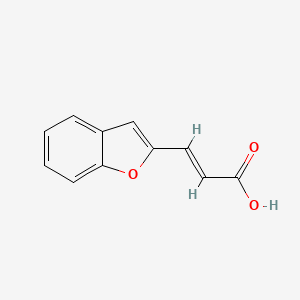

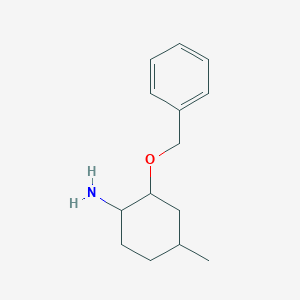
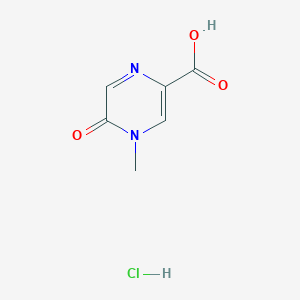

![3,4-difluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2509744.png)

![3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile](/img/structure/B2509747.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone](/img/structure/B2509749.png)
